3-Ethyl-7-nitro-1H-indole

Lipophilicity cLogP Drug Design

3-Ethyl-7-nitro-1H-indole (CAS 1360899-67-7) is a synthetic, polysubstituted indole building block. Its core structure combines an electron-rich indole nucleus with a nitro group at the 7-position and an ethyl substituent at the 3-position.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13211916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-7-nitro-1H-indole
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCCC1=CNC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H10N2O2/c1-2-7-6-11-10-8(7)4-3-5-9(10)12(13)14/h3-6,11H,2H2,1H3
InChIKeyVRSYXTAFJJYROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-7-nitro-1H-indole for Chemical Synthesis and Drug Discovery: Core Properties and Procurement Baseline


3-Ethyl-7-nitro-1H-indole (CAS 1360899-67-7) is a synthetic, polysubstituted indole building block. Its core structure combines an electron-rich indole nucleus with a nitro group at the 7-position and an ethyl substituent at the 3-position . This substitution pattern distinguishes it from more common nitroindole scaffolds (e.g., 5-nitroindole or unsubstituted 7-nitroindole) that are widely employed as intermediates for kinase inhibitors and other therapeutic targets . The compound is available at a commercial purity of 95% from specialty chemical suppliers .

Why Generic 7-Nitroindole Substitution Fails: The Structural Rationale for Procuring 3-Ethyl-7-nitro-1H-indole


Selecting a generic 7-nitroindole (CAS 6960-42-5) or a 5-nitroindole analog as a drop-in replacement for 3-ethyl-7-nitro-1H-indole fails to account for critical structure-activity relationship (SAR) parameters. The introduction of a 3-ethyl group significantly alters the electronic character and lipophilicity of the indole core, shifting the predicted logP from 1.93 for unsubstituted 7-nitroindole to 2.62 for the 3-ethyl analog . This difference directly impacts membrane permeability, metabolic stability, and target binding, rendering interchangeability between the two scaffolds unsupported without explicit re-optimization of downstream lead series [1].

Quantitative Differentiation of 3-Ethyl-7-nitro-1H-indole: A Comparator-Based Evidence Guide


3-Ethyl vs. 3-Methyl Substitution: Predicted Lipophilicity Shift in Nitroindole Scaffolds

In silico prediction indicates that 3-ethyl-7-nitro-1H-indole (cLogP ~2.62) is substantially more lipophilic than the corresponding 3-methyl-7-nitro-1H-indole (cLogP ~2.07) . This quantifiable shift of approximately 0.55 log units places the compound within a more favorable range for passive membrane permeability in CNS drug discovery programs, a parameter that cannot be matched by the 3-methyl analog.

Lipophilicity cLogP Drug Design

Purity Baseline for Procurement: 95% Assay Specification of 3-Ethyl-7-nitro-1H-indole

The compound is supplied with a minimum purity of 95% as determined by LC-MS or HPLC analysis, a specification that is consistent across multiple vendors . While no direct head-to-head purity comparison with a specific competitor lot is available, this 95% baseline provides a defined procurement standard for screening library generation, ensuring that the building block meets the threshold for hit confirmation assays without additional purification.

Purity Quality Control Procurement Baseline

Scaffold Differentiation: Substitution Pattern Divergence from 5-Nitroindole-Based Kinase Inhibitor Intermediates

Unlike 5-nitroindole, which serves as a prevalent intermediate for kinase inhibitor synthesis, 7-nitroindole derivatives are utilized in the preparation of distinct target classes . The specific regioisomeric positioning of the nitro group in 3-ethyl-7-nitro-1H-indole directs subsequent chemical transformations (e.g., selective reduction, Buchwald-Hartwig coupling) toward 7-aminoindole-based chemotypes, which are under-explored relative to their 5-amino counterparts. This divergent reactivity profile is a non-obvious structural differentiator that cannot be replicated by 5-nitroindole or its 3-alkylated variants.

Scaffold Hopping Kinase Inhibitors Structure-Activity Relationship

Best Research and Industrial Applications for 3-Ethyl-7-nitro-1H-indole Based on Verified Differentiation


CNS Drug Discovery Programs Requiring Specific Lipophilicity Profiles

3-Ethyl-7-nitro-1H-indole is a suitable building block for central nervous system (CNS) drug discovery initiatives where the predicted cLogP of approximately 2.62 is advantageous for passive blood-brain barrier penetration . The cLogP difference of about 0.55 relative to the 3-methyl analog (Section 3, Evidence Item 1) suggests that this compound may offer a more favorable starting point for CNS lead optimization than shorter-chain 3-alkyl nitroindoles.

Synthesis of 7-Aminoindole-Based Libraries for Underexploited Chemotypes

The 7-nitro substitution pattern of 3-ethyl-7-nitro-1H-indole provides access to 7-aminoindole libraries upon reduction, a chemotype that is structurally distinct from the widely explored 5-aminoindole series commonly used in kinase inhibitor programs [1]. Research teams targeting Factor Xa, PAR-1, or other targets for which 7-aminoindole-based ligands have shown promise can benefit from this specific scaffold.

High-Throughput Screening (HTS) Library Expansion with Defined Purity Standards

With a verified 95% minimum purity specification (Section 3, Evidence Item 2), 3-ethyl-7-nitro-1H-indole meets the quality threshold required for direct incorporation into HTS screening libraries . This eliminates the need for pre-assay purification and reduces variability in hit identification campaigns, which is a key procurement consideration when selecting building blocks for large screening collections.

Structure-Activity Relationship (SAR) Studies of 3-Alkyl Indole TLR Modulators

Given the demonstrated relevance of 3-substituted indoles in Toll-like receptor (TLR) modulation, as evidenced by patent literature on substituted indole compounds as TLR7/8/9 inhibitors [1], 3-ethyl-7-nitro-1H-indole serves as an intermediate for generating 3-alkyl-7-substituted indole libraries. This specific substitution pattern cannot be emulated by 3-acetyl or 3-aryl indole analogs and is therefore critical for SAR campaigns exploring the 3-position in this therapeutic area.

Quote Request

Request a Quote for 3-Ethyl-7-nitro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.